molecular formula C12H16 B3338510 4-(3,4-Dimethylphenyl)-1-butene CAS No. 951891-99-9

4-(3,4-Dimethylphenyl)-1-butene

Cat. No.: B3338510
CAS No.: 951891-99-9
M. Wt: 160.25 g/mol
InChI Key: DRMFMZUPXVPDOO-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-1-butene is an organic compound characterized by a butene chain attached to a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-1-butene typically involves the alkylation of 3,4-dimethylphenyl derivatives. One common method includes the reaction of 3,4-dimethylphenylmagnesium bromide with 1-bromo-1-butene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The use of high-pressure reactors and continuous flow systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: 4-(3,4-Dimethylphenyl)-1-butanol or 4-(3,4-Dimethylphenyl)-2-butanone.

    Reduction: 4-(3,4-Dimethylphenyl)butane.

    Substitution: 4-(3,4-Dimethylphenyl)-1-bromo-1-butene or 4-(3,4-Dimethylphenyl)-1-nitro-1-butene.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-1-butene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethoxyphenyl)-1-butene: Similar structure with methoxy groups instead of methyl groups.

    4-(3,4-Dimethylphenyl)-2-butene: Positional isomer with the double bond at a different location.

    4-(3,4-Dimethylphenyl)-1-pentene: Homologous compound with an extended carbon chain.

Uniqueness

4-(3,4-Dimethylphenyl)-1-butene is unique due to its specific substitution pattern on the phenyl ring and the position of the double bond in the butene chain

Properties

IUPAC Name

4-but-3-enyl-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)11(3)9-12/h4,7-9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMFMZUPXVPDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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